XCT790, chemically known as 3-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-2-cyano-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)-acrylamide, is a synthetic small molecule categorized as an inverse agonist of the Estrogen-Related Receptor alpha (ERRα) [, , ].
ERRα, an orphan nuclear receptor, plays a crucial role in regulating energy metabolism, mitochondrial biogenesis, and various signaling pathways implicated in cell proliferation, differentiation, and survival [, , , , , , , , , , , , , , , ]. As an inverse agonist, XCT790 binds to ERRα, inhibiting its constitutive transcriptional activity and potentially promoting its degradation [, , , ].
Due to its specific targeting of ERRα, XCT790 has emerged as a valuable tool for investigating the biological functions of ERRα and its therapeutic potential in various diseases, including cancer, metabolic disorders, and inflammatory conditions [, , , , , , , , , , , , ].
XCT790 was first described in the literature as a potent and selective inverse agonist of ERRα, with an IC50 value of approximately 0.37 μM . It belongs to a class of compounds that target nuclear receptors, specifically orphan nuclear receptors that do not have known endogenous ligands. This classification places XCT790 among compounds that can influence gene expression by altering receptor activity.
XCT790's molecular structure includes a hydrazone functional group, which is critical for its interaction with ERRα. The compound's structure can be represented as follows:
The structural representation highlights the functional groups that facilitate its biological activity and selectivity .
XCT790 undergoes specific chemical reactions that are crucial for its activity. The compound primarily acts by binding to the ligand-binding domain of ERRα, leading to receptor deactivation and subsequent proteasomal degradation of ERRα. This mechanism is essential for reducing ERRα-mediated transcriptional activity, which is implicated in various cancers .
In vitro studies have demonstrated that XCT790 can induce cell death in various cancer cell lines by activating apoptotic pathways through reactive oxygen species generation and caspase activation .
The mechanism of action of XCT790 involves several key steps:
The effectiveness of XCT790 has been evaluated using various assays, including cell viability assays and combination studies with other chemotherapeutic agents like gemcitabine .
These properties are crucial for researchers looking to utilize XCT790 in experimental settings .
XCT790 has several significant applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3